molecular formula C12H16ClN3O B2659399 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride CAS No. 199105-15-2

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride

Cat. No.: B2659399
CAS No.: 199105-15-2
M. Wt: 253.73
InChI Key: OPDGQYWVGTUVJA-UHFFFAOYSA-N
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Description

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride is a high-purity chemical reagent designed for research applications. This spirocyclic quinazolinone scaffold is of significant interest in medicinal chemistry, particularly as a ligand for the nociceptin/orphanin FQ (NOP) peptide receptor . Scientific studies on closely related analogues have demonstrated that this class of compounds can exhibit both partial agonistic and pure antagonistic activity at the NOP receptor, making it a valuable tool for probing this important neurological target . The compound is supplied with quality control data and should be stored in a cool, dark place under an inert atmosphere to ensure stability . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c16-11-9-3-1-2-4-10(9)14-12(15-11)5-7-13-8-6-12;/h1-4,13-14H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDGQYWVGTUVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC3=CC=CC=C3C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199105-15-2
Record name 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Quinazolinone Formation: The quinazolinone moiety can be synthesized through condensation reactions involving anthranilic acid derivatives and amines.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the piperidine and quinazolinone intermediates under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction might yield fully saturated spiro compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Formula : C12_{12}H15_{15}Cl2_{2}N3_{3}O
  • CAS Number : 159635-37-7

Its unique spirocyclic structure contributes to its biological activity, making it a subject of interest in drug development.

Cancer Therapy

Recent studies have indicated that spirocyclic compounds, including 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride, exhibit potential anticancer properties. The compound has shown cytotoxic effects in various cancer cell lines. For instance:

  • Mechanism of Action : The compound operates through a three-component 1,3-dipolar cycloaddition followed by an enamine reaction. This mechanism enhances its interaction with protein binding sites, which is crucial for its anticancer efficacy .
  • Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated superior cytotoxicity compared to the reference drug bleomycin, indicating its potential as a lead compound for developing new anticancer agents .

Neurodegenerative Diseases

The compound has also been explored for its effects on neurodegenerative conditions such as Alzheimer's disease:

  • Cholinesterase Inhibition : It has been noted for its ability to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's disease therapy .
  • Dual Inhibition : Studies have shown that derivatives containing the piperidine moiety can enhance brain exposure and provide dual inhibition of cholinesterases while also targeting amyloid beta and tau protein aggregation .

Antiviral Activity

Emerging research highlights the potential of this compound as an antiviral agent:

  • SARS-CoV-2 Inhibition : The piperidine core has been identified as a promising structure for developing inhibitors against SARS-CoV-2. One study reported that a derivative exhibited better binding affinity with the SARS-CoV-2 main protease than Remdesivir .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Cancer Therapy1,3-Dipolar cycloadditionGreater cytotoxicity than bleomycin in FaDu cells
Neurodegenerative DiseasesCholinesterase inhibitionEffective dual inhibition; targets amyloid aggregation
Antiviral ActivityProtease inhibitionBetter binding affinity with SARS-CoV-2 protease

Mechanism of Action

The mechanism of action of 1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (1v)

  • Structure : Replaces the piperidine ring with a cyclopentane ring.
  • Synthesis: Prepared via Mukaiyama’s reaction using cyclopentanone, yielding a molecular formula of C11H14N2O (MW: 214.25 g/mol).

Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (1)

  • Structure : Incorporates a cyclohexane ring instead of piperidine.
  • Physicochemical Data : Melting point (300°C ) and IR spectrum (1644 cm<sup>-1</sup> for C=O) indicate higher thermal stability and similar carbonyl reactivity.
  • Pharmacological Implications : The cyclohexane ring may improve lipophilicity, influencing blood-brain barrier penetration.

1’-Benzoyl Derivatives (e.g., 4a)

  • Structure : Features a benzoyl group at the 1’-position (e.g., 1’-Benzoyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one ).
  • Synthetic Route : Acylation reactions yield derivatives with enhanced electronic properties (e.g., IR: 1649 cm<sup>-1</sup> for benzoyl C=O).

Substituent Modifications

4'-(Cyclopropylmethyl)-1-(3-fluorobenzoyl)-2'-methyl-4'H-spiro[piperidine-4,7'-pyrazolo[1,5-a]pyrimidin]-5'(6'H)-one (SalA-VS-08)

  • Structure : Combines a fluorobenzoyl group and pyrazolopyrimidine scaffold.
  • Activity : Designed as a κ-opioid receptor agonist, demonstrating how electronegative substituents (e.g., fluorine) enhance receptor affinity.

6',7'-Dimethoxy Derivatives

  • Structure: Methoxy groups at the 6’ and 7’ positions of the quinazolinone ring.
  • Impact : Methoxy groups increase solubility in polar solvents and may modulate metabolic stability.

Comparative Approaches

  • Mukaiyama’s Reaction : Used for cyclopentane analogs (1v) with moderate yields (~81%).
  • Solid-Phase Synthesis: Employed for pyrrolidine-spiroquinazolinones, enabling rapid diversification but requiring specialized equipment.

Physicochemical and Pharmacological Properties

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR C=O Stretch (cm<sup>-1</sup>)
Target Compound (Hydrochloride) C12H15N3O·HCl 253.73 N/A ~1640 (quinazolinone)
Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one C11H14N2O 214.25 N/A 1644
1’-Benzoyl-cyclohexane Derivative C21H22N2O4 366.41 185–187 1649 (benzoyl)

Pharmacological Profiles

  • Target Compound: Used in [18F]FBAT, a PET tracer for imaging inducible nitric oxide synthase (iNOS) in neuroinflammation.
  • SalA-VS-08: Exhibits nanomolar affinity for κ-opioid receptors (Ki < 10 nM).
  • Methoxy Derivatives: Enhanced solubility may favor oral bioavailability compared to non-polar analogs.

Biological Activity

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride, also known as 6'-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanism of action, and structure-activity relationships.

Chemical Structure

The chemical structure of 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride is characterized by a spirocyclic framework that combines piperidine and quinazoline moieties. Its molecular formula is C₁₂H₁₅Cl₂N₃O with a molecular weight of 288.17 g/mol. The presence of chlorine and nitrogen atoms in the structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of spiro compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects across various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride showed promising cytotoxicity against several cancer cell lines including HL60 (human leukemia), COLO205 (colon adenocarcinoma), and WM115 (melanoma) .
    • The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics, indicating higher potency.
  • Mechanism of Action :
    • The compound appears to exert its effects by inducing DNA damage and apoptosis in cancer cells. The comet assay results showed substantial DNA damage in treated cells, particularly in the HEC-1-A lineage .
    • Fluorescence microscopy indicated that treated cells exhibited characteristics of early apoptosis, including mitochondrial membrane depolarization .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific substituents on the piperidine and quinazoline rings has been shown to influence the biological activity of the compound. For example, modifications at the meta and para positions on the phenyl ring have been correlated with increased anticancer activity .

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism of Action
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one HClHL609.4Induces apoptosis and DNA damage
Spiropyrazoline Derivative INALM-612.5Mitochondrial depolarization
Spiropyrazoline Derivative IICOLO20515.0PARP1 degradation

Q & A

Q. What are the recommended methods for synthesizing 1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one derivatives, and how can reaction yields be optimized?

  • Methodology : Metal-free organocatalytic cascade reactions using substituted anthranilamides and cyclic ketones (e.g., cyclohexanone) under mild conditions (30–50°C) yield spiroquinazolinones. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., 10–20 mol% L-proline), and reaction time (6–24 hours) to achieve yields >80% .
  • Data Analysis : Monitor reaction progress via TLC or HPLC. Purify products using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis and NMR (¹H/¹³C) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule crystallography. High-resolution data (≤1.0 Å) are critical for resolving spirocyclic conformations .
  • Contradictions : While SHELX remains dominant, alternative software (e.g., Olex2, Phenix) may offer superior automation for twinned or low-resolution datasets .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Hazard Mitigation : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust inhalation. Store in airtight containers at room temperature .
  • First Aid : For eye exposure, rinse with water for 15+ minutes and seek medical attention. For ingestion, do not induce vomiting; administer activated charcoal .

Advanced Research Questions

Q. How can synthetic routes be modified to introduce functional groups (e.g., trifluoromethoxy or sulfonyl) for structure-activity relationship (SAR) studies?

  • Methodology : Post-synthetic functionalization via Vilsmeier-Haack formylation or sulfonation reactions. For example, treat the parent spiroquinazolinone with chlorosulfonic acid to introduce sulfonyl groups, followed by Pd/C-catalyzed coupling for aryl substitutions .
  • Data Interpretation : Confirm regioselectivity via NOESY NMR and mass spectrometry (ESI-MS). Compare anti-inflammatory activity in carrageenan-induced edema models to identify optimal substituents .

Q. What experimental models are used to evaluate the anti-inflammatory potential of spiroquinazolinone derivatives?

  • In Vivo Models :
  • Carrageenan-induced paw edema in rats: Measure edema inhibition (%) at 3–6 hours post-administration. Compare to reference drugs (e.g., Diclofenac sodium) .
  • Formalin-induced pain : Quantify licking/biting behavior reduction over 30 minutes .
    • In Vitro Assays :
  • Lipoxygenase (LOX) inhibition : Monitor absorbance at 234 nm to assess arachidonic acid metabolism suppression. Active compounds show IC₅₀ values <50 µM .

Q. How do intramolecular acyl transfer reactions influence the conformational dynamics of spiropiperidine derivatives?

  • Mechanistic Insight : In 1'-acyl-1-benzyl-3',4'-dihydrospiroquinolines, acyl groups migrate between nitrogen atoms via a six-membered transition state. Confirm via crossover experiments and variable-temperature (VT) NMR to track acyl mobility .
  • Computational Support : Use DFT calculations (e.g., Gaussian 09) to model transition states and compare activation energies for different substituents .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Case Study : If a compound shows high LOX inhibition in vitro but low anti-inflammatory efficacy in vivo, investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) via:
  • HPLC-MS plasma profiling to detect active metabolites.
  • Caco-2 permeability assays to assess intestinal absorption .
    • Resolution : Modify the scaffold to enhance solubility (e.g., introduce PEG chains) or reduce first-pass metabolism (e.g., replace labile ester groups) .

Q. How can computational methods predict the binding affinity of spiroquinazolinones to biological targets (e.g., COX-2 or LOX)?

  • Protocol :

Molecular docking : Use AutoDock Vina to dock ligands into COX-2 (PDB ID: 5KIR) or LOX (PDB ID: 1N8Q) active sites.

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Free energy calculations : Apply MM-PBSA to estimate ΔG binding .

  • Validation : Correlate computational ΔG values with experimental IC₅₀ data from enzymatic assays .

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